molecular formula C16H15N3O B2667602 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2667602
M. Wt: 265.31 g/mol
InChI Key: ZZNAXUUWFQDKEI-UHFFFAOYSA-N
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Description

Historical Context of Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first reported synthesis in the 1960s. Early work by Almirante et al. demonstrated its pharmacological potential through derivatives exhibiting analgesic, anti-inflammatory, and anticonvulsant properties. The 1980s marked a turning point with the commercialization of zolpidem, a GABAA receptor agonist containing this scaffold, which validated its therapeutic relevance. Over the past decade, advancements in green chemistry approaches, such as molecular iodine-catalyzed syntheses, have enabled efficient access to structurally diverse derivatives. The scaffold's privileged status in drug discovery stems from its unique electronic configuration, which allows for simultaneous π-π stacking and hydrogen-bonding interactions with biological targets.

Significance of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide in Academic Research

This specific derivative (CAS 241146-68-9) has emerged as a model compound for studying structure-activity relationships in medicinal chemistry. Its molecular structure combines a methyl group at position 2 and a para-methylphenyl carboxamide moiety at position 3, creating distinct electronic effects that influence receptor binding. Recent studies highlight its utility as:

  • A synthetic intermediate for developing kinase inhibitors
  • A fluorescent probe for studying protein-ligand interactions
  • A reference compound in computational drug design

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C16H15N3O
Molecular Weight 265.32 g/mol
SMILES Notation O=C(C1=C(C)N=C2C=CC=CN21)NC3=CC=C(C)C=C3
Topological Polar Surface Area 61.6 Ų

Classification Within the Imidazo[1,2-a]pyridine Family

This compound belongs to the C3-carboxamide subclass of imidazo[1,2-a]pyridines, distinguished by:

  • Position 2 substituent : Methyl group (electron-donating)
  • Position 3 functionalization : Aromatic carboxamide (hydrogen-bond acceptor)
  • Ring system : Fully conjugated bicyclic structure with 10 π-electrons

Compared to simpler analogs like 2-(4-methylphenyl)imidazo[1,2-a]pyridine, the carboxamide group introduces additional hydrogen-bonding capacity while maintaining planarity critical for target engagement.

"Drug Prejudice" Status of the Imidazo[1,2-a]pyridine Scaffold

The scaffold's drug prejudice status arises from its:

  • Bioisosteric equivalence to purine nucleotides
  • Metabolic stability imparted by the fused ring system
  • Tunable electronic properties through substituent variation

Over 20 clinical-stage candidates derived from this scaffold target diverse pathways including:

  • Phosphodiesterase III (cardiovascular diseases)
  • Farnesyl diphosphate synthase (bone disorders)
  • CXCR4 chemokine receptors (cancer metastasis)

Research Objectives and Scope

Current investigations focus on:

  • Optimizing synthetic routes for gram-scale production
  • Elucidating structure-pharmacokinetic relationships
  • Developing computational models for activity prediction
  • Exploring novel therapeutic applications in neurodegeneration and immuno-oncology

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAXUUWFQDKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 241146-68-9

Pharmacological Properties

The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, including:

  • Anticancer Activity : Various studies have reported that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
  • Antimicrobial Activity : The compound has also demonstrated antibacterial and antifungal properties. It has been tested against various pathogens with moderate to significant activity observed .
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Key modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity:

Structural ModificationEffect on Activity
Addition of halogensIncreased anticancer potency
Variation in alkyl groupsModulation of solubility and bioavailability
Alteration of substituents on the phenyl ringEnhanced binding affinity to target proteins

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various imidazo[1,2-a]pyridine derivatives, this compound exhibited an IC50 value of approximately 12 µM against MCF7 cells. This study highlighted the compound's potential as a lead for further development in cancer therapeutics .

Study 2: Antimicrobial Evaluation

A series of tests were conducted to assess the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 3: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties revealed that derivatives of this compound inhibited pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The most potent derivative showed an IC50 value of 0.5 µM in inhibiting TNFα production .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the imidazopyridine family, including 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, exhibit significant anticancer activity. These compounds have been studied as potential inhibitors of various kinases involved in cancer progression. For instance, studies have shown that derivatives of imidazopyridines can inhibit the activity of kinases such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that imidazopyridine derivatives can act as antagonists to serotonin receptors (5-HT4), which may help in the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds have shown promise in enhancing cognitive function and reducing neuroinflammation in preclinical models .

Antimicrobial Activity

Another notable application is the antimicrobial activity exhibited by this compound. Studies have demonstrated that imidazopyridine derivatives possess antibacterial and antifungal properties. They have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections, which could lead to new therapeutic agents in infectious disease management .

Fluorescent Sensors

The compound has been utilized in developing fluorescent sensors for detecting metal ions. Research indicates that imidazopyridines can form complexes with metal ions such as copper(II), leading to significant changes in fluorescence properties. This characteristic makes them suitable for environmental monitoring and sensing applications where detection of heavy metals is crucial .

On-Off Type Sensors

In addition to metal ion detection, these compounds have been explored for their ability to detect anions such as cyanide ions through fluorescence quenching mechanisms. The specificity and sensitivity of these sensors make them valuable tools in analytical chemistry and environmental science .

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various imidazopyridine derivatives on cancer cell lines. The results indicated that specific modifications to the imidazopyridine structure enhanced cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Development of Fluorescent Sensors

In another research effort, scientists developed a fluorescent sensor based on this compound for detecting copper ions in water samples. The sensor demonstrated high selectivity and sensitivity, with a detection limit suitable for environmental applications .

Comparison with Similar Compounds

Anti-Tubercular Analogs

Imidazo[1,2-a]pyridine-3-carboxamides are prominent in antitubercular (anti-TB) drug discovery due to their inhibition of mycobacterial cytochrome bcc1 oxidase and ATP synthesis. Key analogs include:

Table 1: Anti-TB Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
Compound Name Substituents MIC (µM) Target/Mechanism Reference
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 7-Methyl, 2-(p-tolyl), N-(4-methylbenzyl) 0.004 Cytochrome bcc1 oxidase inhibition
4-Fluoro-N-[3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl]-3-methylaniline 6-Methyl, 2-(4-fluorophenyl), ether linker 0.03 ATP synthesis inhibition
Target Compound : 2-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide 2-Methyl, N-(4-methylphenyl) Not reported Likely cytochrome bcc1 oxidase (inferred from SAR) N/A

Key Observations :

  • The benzyl-linked analog (7-methyl-N-(4-methylbenzyl)-...) exhibits exceptional potency (MIC = 0.004 µM), attributed to the 4-methylbenzyl group enhancing lipophilicity and target binding .
  • The target compound replaces the benzyl group with a direct 4-methylphenyl-carboxamide linkage. While its MIC is undocumented, SAR studies suggest that the 3-carboxamide position is critical for activity, and methyl groups at position 2 may improve metabolic stability .
  • Ether-linked analogs (e.g., 4-fluoro-N-...) show reduced potency (MIC = 0.03 µM), indicating that rigid linkers may hinder target engagement compared to flexible carboxamides .

Antimalarial Derivatives

Modifications to the carboxamide linker can redirect activity toward antimalarial targets. Examples include thiazolidinone-containing derivatives:

Table 2: Thiazolidinone-Linked Antimalarial Analogs
Compound Name Substituents Activity (Target) Reference
2-Methyl-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone with 3,4,5-trimethoxyphenyl Antimalarial (unknown target)
2-Methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone with 3-nitrophenyl Antimalarial (unknown target)

Key Observations :

  • Thiazolidinone integration introduces a secondary pharmacophore, likely targeting Plasmodium enzymes (e.g., dihydroorotate dehydrogenase). The 3,4,5-trimethoxyphenyl group may enhance solubility or binding affinity .
  • Compared to the target compound , these analogs prioritize antimalarial over anti-TB activity, demonstrating how linker modifications alter biological specificity.

Scaffold Switching and SAR Insights

Scaffold-switching studies highlight the superiority of imidazo[1,2-a]pyridine-3-carboxamides over related heterocycles:

Table 3: Scaffold Comparison for Anti-TB Activity
Scaffold Carboxamide Position MIC Range (µM) Key Findings Reference
Imidazo[1,2-a]pyridine-3-carboxamide Position 3 0.004–0.03 Optimal potency and ADME properties
Imidazo[1,2-a]pyridine-2-carboxamide Position 2 >1.0 Significantly reduced activity
Imidazo[1,2-a]pyrimidine-3-carboxamide Position 3 >1.0 Loss of potency due to altered ring electronics

Key Observations :

  • The 3-carboxamide position is indispensable for anti-TB activity, as 2-carboxamide analogs show >250-fold lower potency .
  • The imidazo[1,2-a]pyridine core outperforms pyrimidine-based scaffolds, likely due to favorable π-stacking interactions with mycobacterial targets .

Q & A

Q. What computational tools predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipinski’s Rule of Five : Assess drug-likeness using calculated LogP, molecular weight, and hydrogen bonding .
  • Molecular dynamics simulations : Model solubility and membrane permeability based on partition coefficients (LogD at pH 5.5/7.4) .

Contradiction Resolution and Mechanistic Insights

Q. Why do some studies report divergent cytotoxicity profiles for structurally similar analogs?

  • Methodological Answer :
  • Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify polypharmacology .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates to clarify in vivo efficacy discrepancies .

Q. How is stereochemical purity ensured in chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using cellulose- or amylose-based columns .
  • Circular dichroism (CD) : Validates absolute configuration of optically active intermediates .

Advanced Functionalization

Q. What methods enable late-stage diversification of the carboxamide group?

  • Methodological Answer :
  • Buchwald-Hartwig coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed amination .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioorthogonal tags for imaging or targeting .

Q. How can photophysical properties be tuned for imaging applications?

  • Methodological Answer :
  • Fluorophore conjugation : Attach nitrobenzoxadiazole (NBD) or BODIPY moieties to the imidazo[1,2-a]pyridine core .
  • Solvatochromic studies : Correlate emission spectra with solvent polarity to optimize Stokes shift .

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